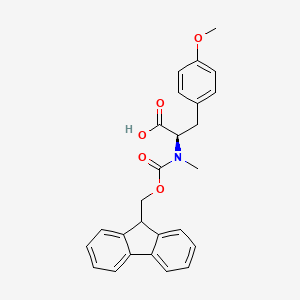

![molecular formula C12H16BFO4 B1442939 [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid CAS No. 1403988-79-3](/img/structure/B1442939.png)

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid

Overview

Description

“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1311146-36-7 . It has a molecular weight of 254.07 .

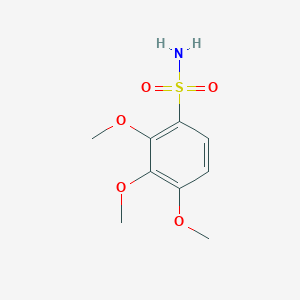

Molecular Structure Analysis

The molecular formula of “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is C12H16BFO4.

Chemical Reactions Analysis

Boronic acids, such as “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid”, are commonly used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling .

Physical And Chemical Properties Analysis

“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a powder at room temperature .

Scientific Research Applications

Fluorescence Quenching and Stern-Volmer Kinetics

Fluorescence quenching studies on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in alcohols show negative deviation in Stern–Volmer plots, indicating conformational changes due to intermolecular and intramolecular hydrogen bonding. These findings are essential for understanding the fluorescence properties of boronic acid derivatives in various solvents (Geethanjali et al., 2015).

Organic Synthesis Applications

Optical Modulation Using Boronic Acid-Grafted Materials

Phenyl boronic acids (PBA) conjugated to polyethylene glycol enable aqueous dispersion of single-walled carbon nanotubes (SWNT) and quenching of near-infrared fluorescence in response to saccharide binding. This demonstrates the potential of boronic acid derivatives for saccharide recognition and optical modulation applications (Mu et al., 2012).

Acidity and Hydrolytic Stability

The impact of fluorine substituents on the properties of phenylboronic compounds is significant, affecting their acidity, hydrolytic stability, and spectroscopic properties. These attributes make fluoro-substituted boronic acids valuable in various domains, including analytical chemistry and materials science (Gozdalik et al., 2017).

Binding Interactions with Sugars

The study of binding interactions between 2-methoxy-5-fluoro phenyl boronic acid and sugars reveals the role of structural changes in sugars on binding affinity. The findings are crucial for developing boronic acid-based sensors and materials responsive to saccharides (Bhavya et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name |

[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLXAPVLSQQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601158903 | |

| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |

CAS RN |

1403988-79-3 | |

| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

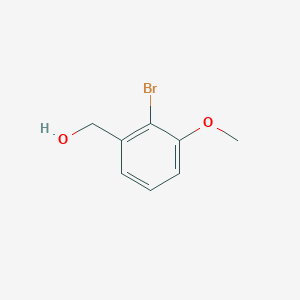

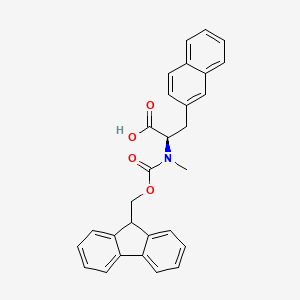

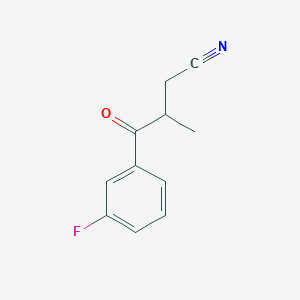

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)